4,6,6-Trimethylheptan-2-one
Description
4,6,6-Trimethylheptan-2-one (C₁₀H₁₈O) is a branched aliphatic ketone characterized by a heptane backbone with a ketone group at position 2 and methyl substituents at positions 4, 6, and 6. Its molecular structure imparts unique physicochemical properties, such as moderate polarity due to the carbonyl group and steric hindrance from the branched methyl groups. This compound is of interest in organic synthesis, fragrance formulation, and solvent applications due to its volatility and stability .
Properties
CAS No. |
40239-01-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4,6,6-trimethylheptan-2-one |
InChI |
InChI=1S/C10H20O/c1-8(6-9(2)11)7-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
HSCMOVWILATROF-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)CC(C)(C)C |
Canonical SMILES |
CC(CC(=O)C)CC(C)(C)C |
Other CAS No. |
40239-01-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on functional groups, branching patterns, or structural isomerism:
2.1. 2,2,6,6-Tetramethyl-4-heptanone (Structural Isomer)
- Molecular Formula : C₁₀H₁₈O
- Key Differences :
- The ketone group is at position 4 instead of position 2.
- Methyl groups are located at positions 2, 2, 6, and 6, creating greater steric hindrance around the carbonyl group.
- Impact on Properties :
2.2. 4-Ethyl-2,2,6,6-tetramethylheptane (Alkane Analog)
- Molecular Formula : C₁₃H₂₈
- Key Differences :
- Lacks a ketone group, making it a fully saturated alkane.
- Ethyl and methyl substituents increase branching.
- Impact on Properties: Higher molecular weight (184.36 g/mol vs. 154.25 g/mol) but lower polarity. Higher boiling point (~250°C estimated) due to increased van der Waals interactions .
2.3. 4,4,6-Trimethyltetrahydropyran-2-one (Cyclic Ketone Analog)
- Molecular Formula : C₈H₁₄O₂
- Key Differences :
- Cyclic structure (tetrahydropyran ring) with a lactone group.
- Methyl groups at positions 4, 4, and 6.
- Impact on Properties :
2.4. 3,5,5-Trimethylcyclohexan-1-one (Cyclic Ketone)
- Molecular Formula : C₉H₁₄O
- Key Differences :
- Cyclohexane backbone with a ketone group.
- Substituents at positions 3, 5, and 5.
- Impact on Properties :
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Melting Point (°C)* | Solubility in Water |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈O | 154.25 | ~200 | -30 | Low |
| 2,2,6,6-Tetramethyl-4-heptanone | C₁₀H₁₈O | 154.25 | ~195 | -25 | Low |
| 4-Ethyl-2,2,6,6-tetramethylheptane | C₁₃H₂₈ | 184.36 | ~250 | -40 | Insoluble |
| 4,4,6-Trimethyltetrahydropyran-2-one | C₈H₁₄O₂ | 142.20 | ~220 | 15 | Moderate |
*Estimated values based on structural analogs and organic chemistry trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
